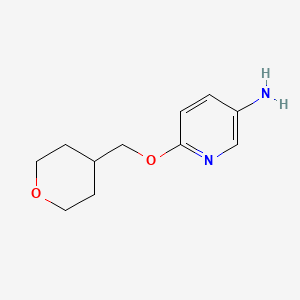

6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Descripción general

Descripción

6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is a chemical compound with the molecular formula C11H16N2O2 . It falls under the category of amines . The CAS Number for this compound is 1180133-66-7 .

Synthesis Analysis

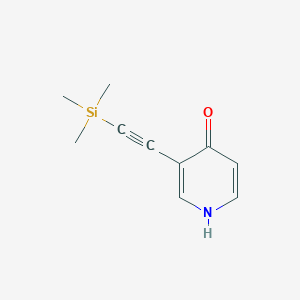

The synthesis of pyridine compounds, such as 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine, often involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature . Subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is defined by its molecular formula, C11H16N2O2 . The compound has a molecular weight of 208.26 .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine include a molecular weight of 208.26 and a molecular formula of C11H16N2O2 .Aplicaciones Científicas De Investigación

Inhibitor of Ataxia Telangiectasia Mutated (ATM) Kinase

This compound has been identified as a potent, selective, and orally available inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase . ATM inhibitors have demonstrated the antitumor potential when combined with DNA double-strand break-inducing agents in mouse xenograft models .

Anticancer Activity

The compound has been associated with anticancer activity. It has been used in the stem bark extract of certain plants, which has shown significant anticancer activity in breast cancer cell line MDA-MB-231 .

Detection of Single Strand Breaks (SSBs) in DNA

The coupling of this compound with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .

FLT3 Inhibitors for Treating Acute Myeloid Leukemia

A series of 6-Phenylisoxazolo[3,4-b]pyridin-3-amine derivatives with amide bonds as FLT3 inhibitors were designed and synthesized in order to find a new lead compound to treat Acute Myeloid Leukemia (AML) .

Biomedical Applications

Pyridine-containing compounds, such as this one, have increasing importance for medicinal application as antiviral, anticholinesterase activities .

Synthesis of Other Compounds

This compound may be used in the synthesis of other compounds, such as 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .

Direcciones Futuras

Future directions in the study and application of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine and related compounds could involve the development of new synthetic strategies and the design of new pyrrolidine compounds with different biological profiles . The use of heterocyclic scaffolds, many of which contain nitrogen, is becoming increasingly important in the development of clinically active drugs .

Propiedades

IUPAC Name |

6-(oxan-4-ylmethoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c12-10-1-2-11(13-7-10)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGJVSVJOMXDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine | |

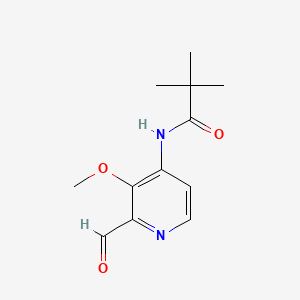

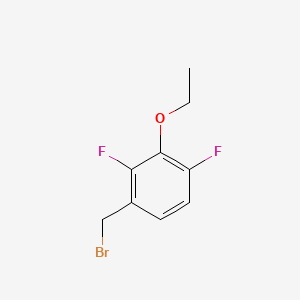

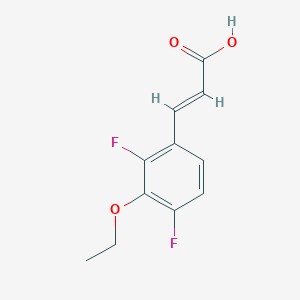

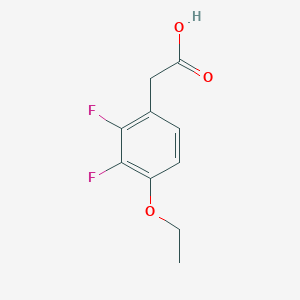

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

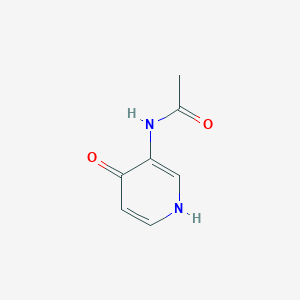

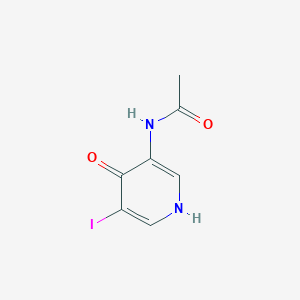

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393364.png)